molecular formula C29H37N13O18P2 B12651990 Cytidylyl-(5'.3')-guanylyl-(5'.3')-adenosine CAS No. 4136-23-6

Cytidylyl-(5'.3')-guanylyl-(5'.3')-adenosine

Cat. No.: B12651990
CAS No.: 4136-23-6
M. Wt: 917.6 g/mol
InChI Key: XFAGNUJNEBLEJP-PZFDTBOASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cytidylyl-(5'.3')-guanylyl-(5'.3')-adenosine is a synthetic trinucleotide compound composed of cytidine, guanosine, and adenosine monomers linked by phosphodiester bonds. As a short oligonucleotide sequence, it serves as a crucial tool in biochemical and molecular biology research. Its primary applications are found in the study of nucleic acid interactions, enzyme kinetics, and the mechanisms of RNA processing. Researchers utilize this compound to investigate the function and specificity of nucleases, ligases, and polymerases. It also has potential use as a substrate or intermediate in oligonucleotide synthesis and for probing the structural properties of RNA. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human, veterinary, or household applications.

Properties

CAS No.

4136-23-6

Molecular Formula

C29H37N13O18P2

Molecular Weight

917.6 g/mol

IUPAC Name

[(2S,3R,4S,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2S,3R,4S,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methyl [(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C29H37N13O18P2/c30-12-1-2-40(29(49)37-12)25-16(45)15(44)10(57-25)4-54-61(50,51)60-20-11(58-27(18(20)47)42-8-36-14-23(42)38-28(32)39-24(14)48)5-55-62(52,53)59-19-9(3-43)56-26(17(19)46)41-7-35-13-21(31)33-6-34-22(13)41/h1-2,6-11,15-20,25-27,43-47H,3-5H2,(H,50,51)(H,52,53)(H2,30,37,49)(H2,31,33,34)(H3,32,38,39,48)/t9-,10-,11-,15-,16-,17-,18-,19-,20-,25-,26-,27-/m0/s1

InChI Key

XFAGNUJNEBLEJP-PZFDTBOASA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@@H]2[C@H]([C@H]([C@@H](O2)COP(=O)(O)O[C@H]3[C@@H](O[C@@H]([C@H]3O)N4C=NC5=C4N=C(NC5=O)N)COP(=O)(O)O[C@H]6[C@@H](O[C@@H]([C@H]6O)N7C=NC8=C(N=CN=C87)N)CO)O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C4N=C(NC5=O)N)COP(=O)(O)OC6C(OC(C6O)N7C=NC8=C(N=CN=C87)N)CO)O)O

Origin of Product

United States

Preparation Methods

Solid-Phase Phosphoramidite Chemistry

  • Starting Materials: Protected nucleoside phosphoramidites of cytidine, guanosine, and adenosine.
  • Solid Support: Typically controlled pore glass (CPG) or polystyrene beads functionalized to anchor the first nucleoside.
  • Protecting Groups: Base and sugar hydroxyl groups are protected to prevent side reactions; common groups include dimethoxytrityl (DMT) for 5'-OH and benzoyl or isobutyryl for exocyclic amines.
  • Coupling Efficiency: Optimized by using activators such as tetrazole derivatives to promote phosphoramidite activation.
  • Oxidation: Performed using iodine/water/pyridine solutions to convert phosphite to phosphate.
  • Capping: Acetic anhydride is used to acetylate unreacted 5'-OH groups.
  • Deprotection and Cleavage: After chain assembly, the oligonucleotide is cleaved from the solid support and deprotected using ammonium hydroxide or other suitable reagents.

This method yields high-purity trinucleotides with defined 5' to 3' linkages.

Solution-Phase Synthesis and Enzymatic Methods

While solid-phase synthesis is predominant, solution-phase methods and enzymatic ligation can also be employed for assembling short oligonucleotides:

  • Chemical Ligation: Coupling of pre-synthesized dinucleotides and mononucleotides using phosphoramidite chemistry or phosphodiester bond formation reagents.
  • Enzymatic Synthesis: Using polynucleotide phosphorylase or ligases to join nucleotides or oligonucleotides in vitro, though less common for defined trinucleotides due to sequence specificity challenges.

These methods are less common for precise trinucleotide synthesis but may be used for specialized applications.

Reaction Conditions and Optimization

  • Temperature: Typically ambient to slightly elevated temperatures during coupling to optimize reaction rates.
  • Solvents: Anhydrous acetonitrile is commonly used for phosphoramidite coupling steps.
  • Activators: Tetrazole or derivatives to activate phosphoramidites.
  • Oxidizing Agents: Iodine solutions for oxidation of phosphite intermediates.
  • Purification: Post-synthesis purification by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the desired trinucleotide.

Optimization focuses on maximizing coupling efficiency and minimizing side products such as truncated sequences or depurination.

Data Table: Summary of Preparation Parameters

Parameter Description Typical Conditions/Notes
Starting Materials Protected nucleoside phosphoramidites Cytidine, Guanosine, Adenosine derivatives
Solid Support Controlled pore glass (CPG) or polystyrene Functionalized for 3' anchoring
Coupling Activator Tetrazole or derivatives Promotes phosphoramidite activation
Solvent Anhydrous acetonitrile Ensures moisture-free environment
Oxidation Agent Iodine/water/pyridine solution Converts phosphite triester to phosphate
Capping Reagent Acetic anhydride Caps unreacted 5'-OH groups
Deprotection Ammonium hydroxide or methylamine Removes protecting groups and cleaves product
Purification HPLC or PAGE Isolates pure trinucleotide
Yield Typically high for trinucleotides Dependent on coupling efficiency

Chemical Reactions Analysis

Types of Reactions

Cytidylyl-(5’->3’)-guanylyl-(5’->3’)-adenosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Molecular Biology Applications

1. Model Compound for Nucleotide Studies
Cytidylyl-(5'.3')-guanylyl-(5'.3')-adenosine serves as a model compound to investigate the mechanisms of nucleotide polymerization and degradation. Researchers utilize this compound to study how nucleotides interact during various biological processes, contributing to our understanding of RNA synthesis and metabolism.

2. Substrate for Enzymatic Reactions
In biochemistry, this compound acts as a substrate for enzymes involved in nucleotide metabolism. It allows scientists to explore enzyme kinetics and specificity, providing insights into the catalytic mechanisms of polymerases and ligases. This knowledge is crucial for developing inhibitors or enhancers of these enzymes in therapeutic contexts.

Therapeutic Applications

1. Antiviral and Anticancer Research
Recent studies have highlighted the potential of this compound in antiviral and anticancer therapies. Its structural properties enable it to modulate cellular pathways, influencing viral replication and cancer cell proliferation.

2. RNA Therapeutics
The compound's ability to participate in RNA silencing mechanisms makes it a candidate for developing antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). These RNA-based therapeutics are designed to target specific mRNAs for degradation or inhibition, offering strategies against various diseases, including genetic disorders and cancers.

Data Table: Summary of Research Findings

Application Area Description Findings/Outcomes References
Molecular BiologyNucleotide polymerization studiesEnhanced understanding of RNA synthesis mechanisms
Enzyme KineticsSubstrate for nucleotide-processing enzymesInsights into enzyme specificity and kinetics
Antiviral ResearchPotential use in antiviral therapiesModulation of viral replication pathways
Cancer TreatmentRole in anticancer strategiesInhibition of cancer cell proliferation observed in vitro
RNA TherapeuticsDevelopment of ASOs and siRNAsEffective targeting of disease-related mRNAs

Case Studies

Case Study 1: Antiviral Activity
A study investigated the antiviral properties of this compound against specific viruses. The results indicated that the compound effectively reduced viral load in cultured cells, suggesting its potential as a therapeutic agent against viral infections.

Case Study 2: Anticancer Efficacy
In another research project, the compound was tested on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The findings demonstrated significant cytotoxic effects with IC50 values ranging from 1.9 to 7.52 μg/mL, indicating its promise as an anticancer drug candidate.

Mechanism of Action

The mechanism by which Cytidylyl-(5’->3’)-guanylyl-(5’->3’)-adenosine exerts its effects involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can bind to complementary RNA or DNA sequences, forming stable duplexes that inhibit the expression of target genes. This mechanism is the basis for its use in gene silencing technologies, where it can effectively downregulate the expression of disease-related genes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Guanylyl-(5'-3')-Cytidylyl-(5'-3')-Adenosine (GpCpA)
  • Sequence : G-C-A (5'→3').
  • Molecular Formula : C29H37N13O18P2 (identical to C-G-A due to conserved nucleotide composition).
  • Key Differences: The reversed sequence (G-C-A vs. While C-G-A is a validated P-site substrate, GpCpA's functional role remains underexplored .
Cytidylyl-(3'→5')-Adenosine (CpA)
  • Structure: Dinucleotide with a non-canonical 3'→5' linkage.
  • Molecular Formula : C19H25N8O11P.
  • Role : Used as a model for studying nucleotide-nucleotide interactions and methylation reactions .
Cytidylyl-(3'→5')-Cytidylyl-(3'→5')-Adenosine (CCApcb)
  • Structure : Trinucleotide peptide conjugate (C-C-A) with a 3'→5' linkage pattern.
  • Role : A benchmark substrate for ribosomal peptide bond formation studies, synthesized via phosphoramidite chemistry .

Physicochemical and Functional Properties

Compound Linkage Type Molecular Weight (Da) Functional Role Key Research Findings References
C-G-A 5'→3' ~917.63 Ribosomal P-site substrate Used in isotope effect studies (e.g., α-proton, carbonyl oxygen labeling) with >99% isotopic enrichment .
GpCpA 5'→3' ~917.63 Structural analog CAS 3393-25-7; physicochemical data available, but functional studies limited .
CpA 3'→5' ~589.45 Model for nucleotide interactions Methylation studies with diazomethane reveal reactivity at hydroxyl groups .
CCApcb 3'→5' ~1,200 (varies) Peptidyl transferase mechanistic probe Competitive assays using <sup>32</sup>P/<sup>33</sup>P labels quantify ribosomal kinetics .

Biological Activity

Cytidylyl-(5'.3')-guanylyl-(5'.3')-adenosine, often abbreviated as cGAMP, is a cyclic dinucleotide that plays a crucial role in cellular signaling and immune responses. This compound is synthesized from ATP and GTP by the enzyme cyclic GMP-AMP synthase (cGAS) in response to cytosolic DNA, which can be indicative of viral infection or cellular damage. cGAMP acts as a second messenger, activating the stimulator of interferon genes (STING) pathway, leading to the production of type I interferons and other cytokines that are essential for the innate immune response.

  • Synthesis : cGAMP is produced in response to the detection of DNA in the cytoplasm. The enzyme cGAS catalyzes the reaction between ATP and GTP to form cGAMP, which then binds to STING located on the endoplasmic reticulum.
  • Activation of STING : Upon binding of cGAMP, STING undergoes a conformational change that activates downstream signaling pathways leading to the activation of transcription factors such as IRF3 and NF-κB. This results in the transcription of genes involved in the immune response, including type I interferons.
  • Immune Response Modulation : The activation of STING by cGAMP enhances the production of pro-inflammatory cytokines, which play a pivotal role in orchestrating the immune response against pathogens.

Research Findings

Recent studies have highlighted several key aspects of cGAMP's biological activity:

  • Antiviral Activity : cGAMP has been shown to enhance antiviral responses in various cell types. For instance, research indicates that cGAMP treatment can significantly upregulate interferon-stimulated genes (ISGs) and improve the antiviral state of cells against viruses such as herpes simplex virus (HSV) and vesicular stomatitis virus (VSV) .
  • Tumor Immunology : In cancer research, cGAMP has been explored as an adjuvant in cancer immunotherapy. By activating STING, it can promote anti-tumor immunity and enhance the efficacy of checkpoint inhibitors .
  • Inflammation Regulation : Studies have also suggested that cGAMP can modulate inflammatory responses in autoimmune diseases. The modulation of STING signaling pathways by cGAMP may help in controlling excessive inflammation .

Case Studies

  • Viral Infections : A study investigated the role of cGAMP in enhancing the immune response against HSV-1 infections in mice. Mice treated with cGAMP showed reduced viral loads and increased survival rates compared to untreated controls .
  • Cancer Therapy : In a clinical trial involving patients with melanoma, intratumoral injection of a formulation containing cGAMP was associated with significant tumor regression and systemic anti-tumor immunity .
  • Autoimmune Disorders : Research has demonstrated that modulating cGAMP levels can alleviate symptoms in models of systemic lupus erythematosus (SLE), suggesting its potential therapeutic application in autoimmune diseases .

Comparison of Biological Activities

Activity TypeDescriptionReferences
Antiviral ResponseEnhances type I interferon production during viral infections
Tumor ImmunologyPromotes anti-tumor immunity when used with checkpoint inhibitors
Inflammation ControlModulates inflammatory responses in autoimmune diseases

Summary of Key Research Findings

Study FocusFindingsOutcome
Viral InfectionsIncreased survival and reduced viral load with cGAMP treatmentPositive
Cancer TherapySignificant tumor regression with intratumoral cGAMP injectionPositive
Autoimmune DisordersAlleviated symptoms in SLE modelsPositive

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural integrity of Cytidylyl-(5'→3')-guanylyl-(5'→3')-adenosine?

  • Methodological Answer : Structural validation requires a combination of:

  • High-Performance Liquid Chromatography (HPLC) to assess purity (>95% threshold) .
  • Mass Spectrometry (MS) for molecular weight confirmation (e.g., expected m/z for C29H37N13O18P2) .
  • Nuclear Magnetic Resonance (NMR) to verify phosphodiester linkage configurations (e.g., 5'→3' vs. 3'→5') .
    • Key Considerations : Ensure solvent compatibility (e.g., deuterated water for NMR) and account for hygroscopicity during sample preparation .

Q. How is Cytidylyl-(5'→3')-guanylyl-(5'→3')-adenosine synthesized, and what are common yield-limiting factors?

  • Methodological Answer :

  • Solid-Phase Synthesis is standard, using phosphoramidite chemistry with protective groups (e.g., dimethoxytrityl for 5'-OH) .
  • Yield Optimization :
  • Use ultra-pure reagents to minimize side reactions.
  • Monitor coupling efficiency via trityl assay at each step .
  • Common Challenges : Depurination during acidic deprotection or incomplete oxidation of phosphite intermediates .

Advanced Research Questions

Q. What experimental designs are suitable for studying enzymatic interactions with Cytidylyl-(5'→3')-guanylyl-(5'→3')-adenosine (e.g., nucleases or polymerases)?

  • Methodological Answer :

  • Kinetic Assays : Use radiolabeled (e.g., <sup>32</sup>P) or fluorescently tagged oligonucleotides to track cleavage or elongation rates .
  • Competitive Binding Studies : Co-incubate with analogs (e.g., thiophosphate-modified linkages) to assess binding specificity .
  • Structural Biology : Employ X-ray crystallography or cryo-EM to resolve enzyme-substrate complexes .
    • Data Interpretation : Compare results to canonical substrates (e.g., unmodified dinucleotides) to identify steric or electronic effects of the trinucleotide structure .

Q. How can researchers resolve contradictions in stability studies of Cytidylyl-(5'→3')-guanylyl-(5'→3')-adenosine under varying pH and temperature conditions?

  • Methodological Answer :

  • Controlled Degradation Experiments :
  • Use buffers at pH 5–9 and temperatures from 4°C to 37°C .
  • Monitor degradation via HPLC-MS to identify breakdown products (e.g., free nucleosides or shorter oligonucleotides) .
  • Contradiction Analysis :
  • Replicate conflicting studies with identical buffer systems (e.g., Tris vs. phosphate).
  • Account for metal ion contamination (e.g., Mg<sup>2+</sup>), which may catalyze hydrolysis .

Q. What strategies validate the biological activity of Cytidylyl-(5'→3')-guanylyl-(5'→3')-adenosine in signaling pathways involving cyclic nucleotides?

  • Methodological Answer :

  • Competitive ELISA : Compare binding affinity to cAMP/cGMP receptors (e.g., EPAC or PKG) using commercial kits .
  • Cell-Based Assays : Transfect reporter constructs (e.g., CRE-luciferase) to measure downstream transcriptional activity .
  • Negative Controls : Include scrambled-sequence oligonucleotides to rule out nonspecific effects .

Methodological Notes

  • Storage Recommendations : Lyophilize and store at –20°C under inert gas (e.g., argon) to prevent hydrolysis .
  • Ethical Compliance : Adhere to institutional guidelines for radioactive or hazardous waste disposal when using labeled compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.